4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Overview
Description
4-Amino-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes an amino group at the fourth position and a dihydroisoquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:
Cyclization Reaction: The starting material, often a substituted benzylamine, undergoes a cyclization reaction with a suitable reagent such as phosgene or a similar carbonylating agent to form the isoquinolinone core.
Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to facilitate the cyclization and amination steps, thereby improving the overall production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinones.
Scientific Research Applications
4-Amino-1,2-dihydroisoquinolin-3(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the amino group.
Quinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: 4-Amino-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Biological Activity
4-Amino-1,2-dihydroisoquinolin-3(4H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C9H10N2O
- CAS Number : 209983-18-6
- Molecular Weight : 162.19 g/mol
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential as novel antimicrobial agents.
Compound | Activity | Reference |
---|---|---|
Derivative A | Effective against E. coli | |
Derivative B | Effective against S. aureus |
Neuroprotective Effects
Studies have demonstrated that compounds related to this compound possess neuroprotective properties. In vitro studies using PC12 cells revealed that these compounds can mitigate corticosterone-induced neuronal damage, indicating their potential in treating neurodegenerative diseases.
- Mechanism : The neuroprotective effect is attributed to the modulation of oxidative stress and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) and NGF (Nerve Growth Factor) .
Antidepressant Activity
Recent investigations have highlighted the antidepressant potential of this compound. In animal models, it has been shown to reduce immobility time in forced swim tests (FST), suggesting an improvement in depressive symptoms.
The biological effects of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : The compound can counteract oxidative stress by increasing glutathione levels and reducing reactive oxygen species (ROS) in neuronal cells .
- Neurotrophic Factor Regulation : It enhances the expression of neurotrophic factors, promoting neuronal survival and differentiation .
- Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Study on Neuroprotection
A study conducted on PC12 cells demonstrated that treatment with this compound derivatives resulted in a significant reduction in apoptosis markers when exposed to corticosterone. The results indicated a protective effect against stress-induced neuronal damage.
Clinical Implications
The antidepressant properties observed in animal models suggest that this compound could be further explored for clinical applications in mood disorders. Its ability to enhance neurotrophic factors presents a promising avenue for developing new therapies for conditions like depression and anxiety.
Properties
IUPAC Name |
4-amino-2,4-dihydro-1H-isoquinolin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVYXGQGPCTVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624633 | |
Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209983-18-6 | |
Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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